Germanium(II) bromide

Catalog No.
S3241954
CAS No.
24415-00-7
M.F
Br2Ge
M. Wt
232.438
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germanium(II) bromide

CAS Number

24415-00-7

Product Name

Germanium(II) bromide

Molecular Formula

Br2Ge

Molecular Weight

232.438

InChI

InChI=1S/Br2Ge/c1-3-2

SMILES

[Ge](Br)Br

Solubility

not available

General Uses of Germanium(II) Bromide

Application in Nanotechnology

Specific Scientific Field: The field of application is Nanotechnology .

Methods of Application or Experimental Procedures: The present investigation provides important insights into the nature and chemistry of germanium nanoparticles prepared via the disproportionation reaction of metastable subvalent Ge (I)Br solutions . This gives germanium nanoparticles in high yield with a narrow size distribution .

Results or Outcomes: The germanium nanoparticles obtained in this way are readily dispersed in organic solvents, long-term colloidally stable, and are perfect prerequisites for thin-film preparation . This gives these nanomaterials a future in surface-dependent optical applications .

Application in Chemical Analysis and Water Treatment

Specific Scientific Field: The field of application is Environmental Science .

Summary of the Application: Germanium(II) Bromide is a highly water-soluble crystalline Germanium source . It’s compatible with Bromides and lower (acidic) pH . Most metal bromide compounds, including Germanium(II) Bromide, are water-soluble and can be used in water treatment and chemical analysis .

Methods of Application or Experimental Procedures: In water treatment, Germanium(II) Bromide can be used to remove certain contaminants from water . In chemical analysis, it can be used as a reagent to detect the presence of certain substances .

Results or Outcomes: The use of Germanium(II) Bromide in water treatment and chemical analysis can lead to more accurate results and cleaner water .

Application in Crystal Growth

Specific Scientific Field: The field of application is Material Science .

Summary of the Application: .

Methods of Application or Experimental Procedures: In crystal growth applications, Germanium(II) Bromide can be used as a precursor material . It can be introduced into a reaction chamber, where it reacts with other substances to form a crystal structure .

Results or Outcomes: The use of Germanium(II) Bromide in crystal growth can lead to the formation of high-quality crystals with specific properties .

Application in the Preparation of Germanium Tetrabromide

Specific Scientific Field: The field of application is Inorganic Chemistry .

Summary of the Application: Germanium(II) Bromide can be used in the preparation of Germanium Tetrabromide .

Methods of Application or Experimental Procedures: Germanium(II) Bromide can be obtained by reducing Germanium Tetrabromide with Germanium or Zinc . It disproportionates into Germanium Tetrabromide and Germanium .

Results or Outcomes: The result of this process is the formation of Germanium Tetrabromide .

Application in the Formation of Germanocene

Specific Scientific Field: The field of application is Organometallic Chemistry .

Summary of the Application: Germanium(II) Bromide can react with cyclopentadienylsodium or cyclopentadienylthallium in ether solvent to form germanocene .

Methods of Application or Experimental Procedures: In ether solvent, Germanium(II) Bromide reacts with cyclopentadienylsodium or cyclopentadienylthallium to form germanocene .

Results or Outcomes: The result of this reaction is the formation of germanocene .

Germanium(II) bromide, also known as germanium dibromide, is a chemical compound with the formula GeBr₂. It appears as a yellow-white solid that is soluble in organic solvents such as ethanol and acetone. This compound is notable for its ability to disproportionate into germanium tetrabromide and elemental germanium upon heating or under specific conditions. Additionally, it hydrolyzes in the presence of water to form germanium dihydroxide, indicating its reactivity with moisture in the environment .

  • Disproportionation Reaction:
    2GeBr2GeBr4+Ge2\text{GeBr}_2\rightarrow \text{GeBr}_4+\text{Ge}
    This reaction illustrates how germanium(II) bromide can convert into germanium tetrabromide and elemental germanium under certain conditions .
  • Hydrolysis:
    GeBr2+2H2OGe OH 2+2HBr\text{GeBr}_2+2\text{H}_2\text{O}\rightarrow \text{Ge OH }_2+2\text{HBr}
    This reaction highlights the hydrolysis of germanium(II) bromide, producing germanium dihydroxide and hydrobromic acid when exposed to water .
  • Synthesis Reaction:
    Germanium(II) bromide can be synthesized from elemental germanium and dibromine:
    Ge+Br2GeBr2\text{Ge}+\text{Br}_2\rightarrow \text{GeBr}_2
    This reaction demonstrates the formation of germanium(II) bromide from its constituent elements .

Germanium(II) bromide can be synthesized through various methods:

  • Reduction Method:
    • Reducing germanium tetrabromide with elemental germanium or zinc can yield germanium(II) bromide.
    • Reaction:
      GeBr4+Ge2GeBr2\text{GeBr}_4+\text{Ge}\rightarrow 2\text{GeBr}_2
  • Direct Combination:
    • The direct reaction between elemental germanium and dibromine gas at elevated temperatures also produces germanium(II) bromide.
    • Reaction:
      Ge+Br2GeBr2\text{Ge}+\text{Br}_2\rightarrow \text{GeBr}_2

These methods highlight the compound's accessibility through straightforward synthetic pathways .

Germanium(II) bromide has several applications across various fields:

  • Semiconductor Industry: It serves as a precursor in the synthesis of other germanium compounds used in semiconductor technology.
  • Catalysis: Germanium(II) bromide is utilized as a catalyst in organic reactions, particularly in processes requiring halogenated compounds.
  • Research: It is employed in research settings for studying the properties of germanium-based materials and their interactions with other compounds .

Germanium(II) bromide shares similarities with several other compounds within the group of metal halides. Here are some relevant comparisons:

CompoundFormulaKey CharacteristicsUniqueness
Germanium(IV) bromideGeBr₄Higher oxidation state; more stable than GeBr₂Tends to be less reactive than GeBr₂
Tin(II) bromideSnBr₂Similar structure; used in organic synthesisTin-based; different electronic properties
Lead(II) bromidePbBr₂Heavy metal halide; used in various applicationsHigher toxicity compared to GeBr₂
Silicon dibromideSiBr₂Analogous silicon compound; used in semiconductor applicationsDifferent elemental properties

Germanium(II) bromide stands out due to its unique reactivity patterns and its role as a precursor for more complex germanium compounds, making it essential for specific applications in materials science and chemistry .

Quantum Chemical Framework and Methodological Approach

Density functional theory calculations on germanium(II) bromide reveal significant insights into the electronic structure and bonding characteristics of this compound. The electronic configuration of germanium(II) centers features a [Argon]3d¹⁰4s² configuration, where the 4s² electrons constitute a stereochemically active lone pair that profoundly influences the molecular geometry and bonding patterns [1] [2].

Electronic Structure Analysis

The electronic structure of germanium(II) bromide exhibits distinctive characteristics that differentiate it from higher oxidation state germanium compounds. DFT calculations demonstrate that the germanium center adopts a distorted octahedral coordination environment within the crystal lattice, with the formal coordination number of six being achieved through edge-sharing GeBr₆ octahedra [1]. This coordination pattern results from the influence of the stereochemically active lone pair of electrons residing in the 4s orbital.

The bonding environment in germanium(II) bromide can be described through the lens of valence bond theory, where the germanium center exhibits sp³d² hybridization in a distorted manner. However, the significant s-character retention in the lone pair orbital leads to considerable deviation from ideal octahedral geometry [2]. This phenomenon is consistent with the second-order Jahn-Teller effect, which contributes to the observed structural distortions in the germanium halide series [1].

Computational Studies on Germanium Clusters

Extensive DFT calculations using the B3LYP hybrid functional have been performed on germanium cluster systems, providing fundamental insights into the bonding preferences of germanium(II) centers. King et al. conducted comprehensive studies on eight-atom germanium clusters with varying charge states, revealing that electron count significantly influences cluster geometry and bonding patterns [3] [4]. These calculations employed the B3LYP level of theory with appropriate basis sets, demonstrating the effectiveness of hybrid functionals in describing germanium bonding environments.

The computational results indicate that germanium(II) systems exhibit preference for specific geometric arrangements that minimize electronic repulsion while maximizing orbital overlap. The calculated bond distances and angles in germanium(II) bromide show good agreement with experimental crystallographic data, validating the computational approaches used [1].

Electronic Density of States Analysis

DFT calculations reveal that the valence band structure of germanium(II) bromide is dominated by bromine p-orbitals with significant mixing from germanium s and p orbitals. The density of states analysis shows that the highest occupied molecular orbitals are primarily localized on the bromine atoms, while the lowest unoccupied molecular orbitals exhibit substantial germanium character [5] [6]. This electronic distribution is consistent with the ionic-covalent bonding description of the Ge-Br interaction.

The band gap calculations for germanium(II) bromide indicate semiconducting behavior with a moderate band gap that falls within the range typical for germanium halides. The calculated electronic structure shows that the compound exhibits both ionic and covalent bonding character, with the degree of ionicity being intermediate between purely ionic and purely covalent systems [7].

Comparative Orbital Hybridization Patterns Across Halide Analogues

Hybridization Variations in the Germanium(II) Halide Series

The germanium(II) halide series exhibits systematic variations in orbital hybridization patterns that correlate with the electronegativity and size of the halide ligands. In germanium(II) chloride, the smaller chloride ions lead to a more compact coordination environment, resulting in hybridization patterns that deviate significantly from idealized descriptions [8] [9]. The coordination geometry in GeCl₂ typically involves pseudo-trigonal bipyramidal arrangements where the germanium lone pair occupies an equatorial position [9].

For germanium(II) bromide, the intermediate size of bromide ions results in the observed monoclinic crystal structure with distorted octahedral coordination. The hybridization can be described as sp³d² with significant distortion due to the stereochemically active lone pair [1]. This distortion manifests as chains of vertex-sharing GeBr₃ trigonal pyramids within the octahedral layers, indicating the dynamic nature of the bonding environment.

In germanium(II) iodide, the large size of iodide ions leads to a cadmium iodide-type structure with different hybridization characteristics. The coordination environment in GeI₂ involves layered structures where the germanium centers are surrounded by six iodide ions in a more regular octahedral arrangement compared to the bromide and chloride analogues [10].

Comparative Bond Length Analysis

The systematic variation in bond lengths across the germanium(II) halide series reflects the changing hybridization patterns and electronic structure. In germanium(II) chloride complexes, the mean Ge-Cl bond distances typically range from 2.20 to 2.30 Å, depending on the coordination environment and the presence of bridging ligands [8] [11]. These bond lengths are consistent with sp³ hybridization with some d-orbital participation.

For germanium(II) bromide, the Ge-Br bond lengths fall in the range of 2.40 to 2.50 Å, reflecting the larger size of bromide ions and the increased ionic character of the bonding interaction [1]. The bond length analysis reveals that the distortion from ideal octahedral geometry results in non-equivalent Ge-Br distances within the coordination sphere.

In germanium(II) iodide, the Ge-I bond lengths extend to approximately 2.70 to 2.80 Å, consistent with the progression toward larger halide ions and increased ionic character [10]. The bond length trends across the series (Ge-Cl < Ge-Br < Ge-I) correlate with the decreasing electronegativity of the halide ions and the increasing ionic radius.

Orbital Interaction Patterns

The orbital interactions in germanium(II) halides involve significant mixing between germanium s and p orbitals with halide p orbitals. In the chloride system, the higher electronegativity of chlorine leads to greater polarization of the Ge-Cl bonds, resulting in increased ionic character and reduced covalent orbital overlap [8]. The orbital analysis reveals that the germanium 4s orbital retains significant electron density, contributing to the stereochemical activity of the lone pair.

For germanium(II) bromide, the intermediate electronegativity of bromine results in a balanced ionic-covalent bonding situation. The orbital overlap analysis shows substantial mixing between germanium 4s and 4p orbitals with bromine 4p orbitals, creating molecular orbitals that are delocalized over the Ge-Br bonding framework [1]. This delocalization contributes to the observed structural flexibility and the ability to form extended solid-state structures.

In germanium(II) iodide, the lower electronegativity of iodine leads to increased covalent character in the Ge-I bonds, despite the larger ionic radius. The orbital interaction analysis reveals enhanced back-bonding from filled iodine p orbitals to empty germanium d orbitals, contributing to the overall stability of the system [10].

Lone Pair Stereochemistry Across the Series

The stereochemical influence of the germanium lone pair varies systematically across the halide series. In all three compounds, the lone pair occupies a hybrid orbital with predominantly s character, but the spatial orientation and stereochemical activity differ based on the halide environment [2] [9]. The lone pair in germanium(II) chloride exhibits the most pronounced stereochemical activity due to the smaller size of chloride ions, leading to more distorted coordination geometries.

In germanium(II) bromide, the lone pair influence results in the observed distortion of the octahedral coordination environment, creating the characteristic chain-like structure of vertex-sharing GeBr₃ pyramids [1]. This intermediate behavior reflects the balance between steric and electronic effects in the bromide system.

For germanium(II) iodide, the larger size of iodide ions provides more spatial accommodation for the lone pair, resulting in less pronounced distortions from ideal octahedral geometry. However, the lone pair remains stereochemically active and contributes to the overall structural preferences observed in the cadmium iodide-type structure [10].

Wikipedia

Germanium(II) bromide

Dates

Last modified: 04-14-2024

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